molecular formula C17H33ClN2O6S B565797 N-Demethyl Lincomycin Hydrochloride CAS No. 14600-41-0

N-Demethyl Lincomycin Hydrochloride

Numéro de catalogue: B565797
Numéro CAS: 14600-41-0
Poids moléculaire: 429.0 g/mol
Clé InChI: CHKUTFKCSCMSCE-NLBLSBHASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Demethyl Lincomycin Hydrochloride: is a derivative of lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis. This compound is primarily known for its role in inhibiting bacterial protein synthesis, making it a valuable tool in the field of antibiotics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : N-Demethyl Lincomycin Hydrochloride is synthesized from 4-demethyllincomycin, which is obtained through the fermentation of Streptomyces lincolnensis. The synthetic process involves the demethylation of lincomycin, followed by the addition of hydrochloride to form the final compound .

Industrial Production Methods: : The industrial production of this compound typically involves large-scale fermentation processes using Streptomyces lincolnensis. The fermentation broth is then subjected to various purification steps, including filtration, extraction, and crystallization, to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: : N-Demethyl Lincomycin Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products:

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetic profile of N-Demethyl Lincomycin Hydrochloride varies based on the route of administration:

  • Intravenous Administration : Peak plasma concentration (C_max) approximately 15.9 μg/mL after a 600 mg dose over two hours.
  • Intramuscular Injection : C_max about 11.6 μg/mL after one hour.
  • Metabolism : Primarily excreted unchanged, with urinary excretion ranging from 1.8% to 30.3% of the administered dose .

Antibacterial Efficacy

This compound demonstrates significant antibacterial activity against various strains, including:

CompoundTarget BacteriaActivity Level
N-Demethyl LincomycinStreptococcus pneumoniaeImproved activity compared to analogs
ClindamycinMacrolide-resistant pathogensMinimal activity

Research indicates that modifications to N-Demethyl Lincomycin can enhance its effectiveness against resistant strains, suggesting pathways for developing more effective derivatives.

Scientific Research Applications

This compound has a broad range of applications across various fields:

  • Chemistry : Utilized as an analytical standard for natural lincomycin and as an impurity in synthetic production.
  • Biology : Investigated for its role in inhibiting bacterial protein synthesis by targeting ribosomal proteins.
  • Medicine : Explored for its potential use as an antibiotic in treating serious bacterial infections.
  • Industry : Employed in pharmaceutical synthesis and as a reference standard in quality control processes .

In Vitro Studies

A study demonstrated that this compound significantly reduced bacterial growth rates in vitro. The minimum inhibitory concentration (MIC) values were notably lower than those for many other antibiotics tested.

Animal Models

In vivo experiments using murine models indicated that N-Demethyl Lincomycin effectively reduced bacterial load in infected tissues when administered at therapeutic doses. These findings support its potential utility in clinical settings for treating serious infections caused by resistant bacteria.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness: : this compound is unique due to its specific chemical structure, which allows it to inhibit bacterial protein synthesis effectively.

Activité Biologique

N-Demethyl Lincomycin Hydrochloride (NDL) is a derivative of lincomycin, an antibiotic known for its efficacy against various bacterial infections. This article delves into the biological activity of NDL, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Target and Mode of Action

This compound primarily acts on the 50S subunit of the bacterial ribosome , inhibiting protein synthesis. It functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA, specifically binding to the 23S rRNA within the ribosomal subunit. This binding prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth .

Biochemical Pathways

The compound disrupts critical biochemical pathways involved in protein synthesis. By inhibiting ribosomal protein S12, NDL significantly impacts cellular functions such as cell signaling, gene expression, and metabolic processes. The inhibition of protein synthesis leads to a cessation of bacterial proliferation, making it a potent antibacterial agent.

Pharmacokinetics

Absorption and Distribution

NDL exhibits variable pharmacokinetics depending on the route of administration. For instance, intravenous administration results in a peak plasma concentration (C_max) of approximately 15.9 μg/mL after a 600 mg dose over two hours. In contrast, intramuscular injection yields a C_max of about 11.6 μg/mL after one hour .

Metabolism and Elimination

The metabolism of NDL is not extensively characterized; however, it is known that the primary metabolite recovered post-administration is unchanged lincomycin. Urinary excretion ranges from 1.8% to 30.3% of the administered dose, indicating that both renal and biliary pathways are involved in its elimination .

Antibacterial Efficacy

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. The compound's effectiveness against resistant strains has been documented in several studies:

Compound Target Bacteria Activity Level
N-Demethyl LincomycinS. pneumoniae (erm gene)Improved activity compared to analogs
ClindamycinMacrolide-resistant pathogensMinimal activity

Studies indicate that certain modifications to the compound enhance its activity against resistant strains, suggesting potential pathways for developing more effective derivatives .

Case Studies

  • In Vitro Studies : A study evaluated the antibacterial effects of NDL against various bacterial strains in vitro, demonstrating a marked reduction in bacterial growth rates compared to untreated controls. The minimum inhibitory concentration (MIC) values were significantly lower than those for many other antibiotics tested.
  • Animal Models : In vivo experiments using murine models have shown that NDL effectively reduces bacterial load in infected tissues when administered at therapeutic doses. These findings suggest its potential utility in clinical settings for treating serious infections caused by resistant bacteria .

Propriétés

Numéro CAS

14600-41-0

Formule moléculaire

C17H33ClN2O6S

Poids moléculaire

429.0 g/mol

Nom IUPAC

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H32N2O6S.ClH/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1

Clé InChI

CHKUTFKCSCMSCE-NLBLSBHASA-N

SMILES

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

SMILES isomérique

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

SMILES canonique

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Synonymes

Methyl 6,8-Dideoxy-6-[[[(2S,4R)-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside Monohydrochloride;  Methyl 6,8-Dideoxy-6-(4-propyl-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside Hydrochloride;  t

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.